
L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxamido, and guanidino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diaminohexyl Group: This step may involve nucleophilic substitution reactions to introduce the diaminohexyl moiety.
Attachment of the Guanidinopentanoic Acid: This final step often involves coupling reactions using reagents such as carbodiimides to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
化学反応の分析
Types of Reactions
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamido group can be reduced to form amines.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction of the carboxamido group can yield primary amines.
科学的研究の応用
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced strength or reactivity.
作用機序
The mechanism by which (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, ionic interactions, and covalent bonds, which can modulate the activity of its targets.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Polymyxin B1: An antibiotic with a complex structure.
Uniqueness
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
227470-77-1 |
|---|---|
分子式 |
C17H35N7O3 |
分子量 |
385.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H35N7O3/c18-8-2-1-5-12(19)11-24-10-4-7-14(24)15(25)23-13(16(26)27)6-3-9-22-17(20)21/h12-14H,1-11,18-19H2,(H,23,25)(H,26,27)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
InChIキー |
KCYKBPSBOPNXRP-IHRRRGAJSA-N |
異性体SMILES |
C1C[C@H](N(C1)C[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)CC(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
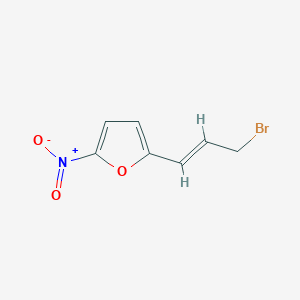
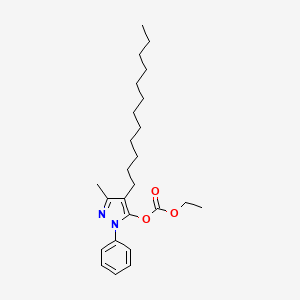
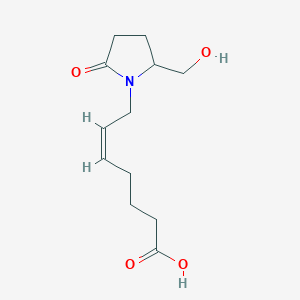
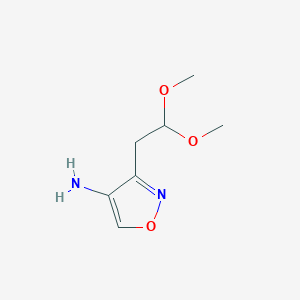
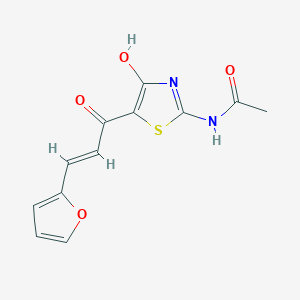
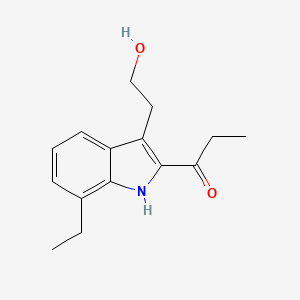
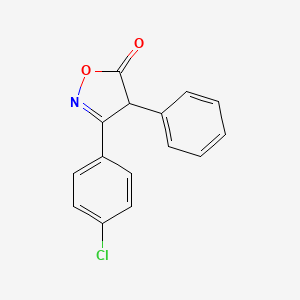
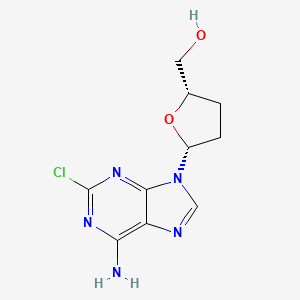


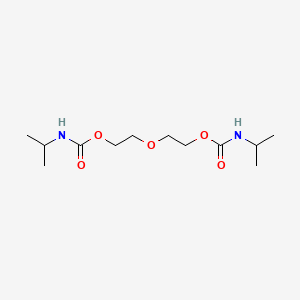
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
